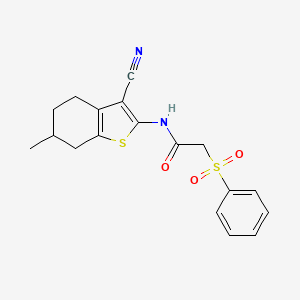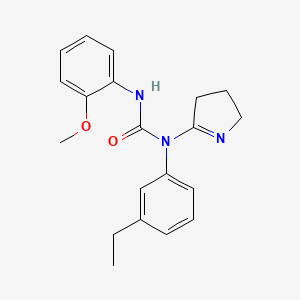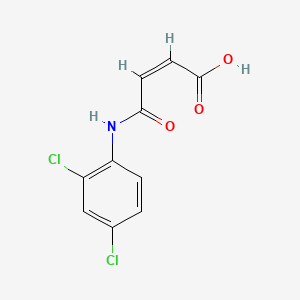
(3,4-二氢-4-氧代-6-溴喹唑啉-2-基)乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various fields, including pharmaceuticals, organic synthesis, and medicinal chemistry.
科学研究应用
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
Target of Action
Quinazoline derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of pharmacological activities . They are used as analgesics, anti-inflammatory agents, diuretics, anticonvulsants, potential antispasmodics, long active sedatives, bronchodilators, and cholertic agents .
Mode of Action
It is known that quinazoline derivatives interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Quinazoline derivatives are known to affect a variety of biochemical pathways due to their wide range of pharmacological activities . The downstream effects would depend on the specific pathway and the nature of the interaction with the target.
Result of Action
Given the wide range of pharmacological activities of quinazoline derivatives, it can be inferred that the effects would be diverse and dependent on the specific target and mode of action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile typically involves the reaction of 6-bromoquinazoline derivatives with acetonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production methods for (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the production process.
化学反应分析
Types of Reactions
(3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions can vary, but they often involve specific temperatures, pressures, and solvents to ensure the desired reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new quinazoline derivatives with different substituents.
相似化合物的比较
Similar Compounds
Similar compounds to (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile include other quinazoline derivatives, such as:
Uniqueness
What sets (3,4-Dihydro-4-oxo-6-bromoquinazoline-2-yl)acetonitrile apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
属性
CAS 编号 |
179912-34-6 |
|---|---|
分子式 |
C10H6BrN3O |
分子量 |
264.08 g/mol |
IUPAC 名称 |
2-(6-bromo-4-oxo-3H-quinazolin-2-yl)acetonitrile |
InChI |
InChI=1S/C10H6BrN3O/c11-6-1-2-8-7(5-6)10(15)14-9(13-8)3-4-12/h1-2,5H,3H2,(H,13,14,15) |
InChI 键 |
SGSPRKJTAXCQDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)CC#N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-azaspiro[3.3]heptane-6-carboxylate hydrochloride](/img/structure/B2524975.png)
![5-(2-methylpropyl)-3-[(1H-1,2,3,4-tetrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B2524976.png)
![N-(2-methylpropyl)-3-{5-oxo-1-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide](/img/structure/B2524980.png)

![1-benzoyl-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2524982.png)

![2-(4-chlorophenyl)-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2524985.png)
![4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524987.png)
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2524988.png)
![3-[(2-Amino-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2524990.png)


![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2524996.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2524997.png)
